molecular formula C18H29N5O3S3 B12420097 [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate

[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate

Cat. No.: B12420097
M. Wt: 459.7 g/mol
InChI Key: OXIFUPYMITXGGK-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Functional Group Analysis

The compound [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate derives its systematic name from the hierarchical prioritization of functional groups under IUPAC nomenclature rules. The parent structure is piperazine-1-carbodithioate, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The carbodithioate group (–S–C(=S)–S–) is attached to the nitrogen at position 1, while the 4-position is substituted with a 3-(dimethylamino)propyl chain. The ethyl group at the 2-oxo position is further functionalized with a 4-sulfamoylanilino moiety, comprising a sulfonamide group (–SO₂–NH₂) para-substituted on an aniline ring.

Key functional groups include:

  • Carbodithioate : Characterized by two sulfur atoms bonded to a thiocarbonyl group, contributing to metal-chelating properties.
  • Sulfamoyl group : A sulfonamide derivative (–SO₂–NH₂) that enhances hydrogen-bonding capacity.
  • Dimethylaminopropyl chain : A tertiary amine-linked alkyl group influencing lipophilicity and molecular conformation.
  • Oxoethyl bridge : A ketone-containing spacer connecting the piperazine core to the sulfamoylanilino group.

Spectroscopic signatures for these groups include:

  • C=O stretch : Observed near 1700 cm⁻¹ in infrared spectra, consistent with the oxoethyl group.
  • C–S vibrations : Appear between 978–1008 cm⁻¹, indicative of carbodithioate coordination.
  • S–O stretches : Expected near 1150–1350 cm⁻¹ for the sulfamoyl group, though specific data for this compound remain unreported.

Molecular Topology and Conformational Isomerism

The molecular topology is defined by three distinct regions:

  • Piperazine ring : Adopts a chair conformation, minimizing steric strain between the carbodithioate and dimethylaminopropyl substituents.
  • Dimethylaminopropyl side chain : Exhibits gauche conformations due to rotation around the C–N bonds, with the dimethylamino group favoring equatorial orientation relative to the piperazine ring.
  • Sulfamoylanilino-ethyl branch : The oxoethyl spacer allows rotational flexibility, enabling the sulfamoyl group to engage in intermolecular interactions.

Conformational isomerism arises from:

  • Piperazine ring puckering : Inversion barriers (~45 kJ/mol) permit chair-to-chair interconversion, modulating spatial arrangement of substituents.
  • Thioureido rotation : Restricted rotation around the C–N bond in the carbodithioate group creates partial double-bond character (≈1.33 Å), stabilizing planar configurations.
  • Sulfamoyl group orientation : The –SO₂–NH₂ moiety can adopt syn or anti conformations relative to the aniline ring, influencing hydrogen-bonding networks.

Crystallographic Data and Hydrogen Bonding Networks

While direct crystallographic data for this compound are unavailable, structural analogs provide insights. The cobalt(III) complex [Co(ecpcdt)₃] (ecpcdt = 4-(ethoxycarbonyl)piperazine-1-carbodithioate) crystallizes in a triclinic system (space group P-1) with Co–S bond lengths of 2.271–2.297 Å and bite angles of 76.21–77.57°. By analogy, the free ligand likely exhibits:

Parameter Expected Range
S–C(=S)–S bond length 1.71–1.74 Å
N–C–S bond angle 115–120°
Piperazine chair puckering 55–60°

Hydrogen bonding involves:

  • Sulfamoyl NH₂ : Acts as donor to carbonyl oxygen (2.8–3.2 Å) or thiocarbamate sulfur (3.1–3.4 Å).
  • Carbodithioate sulfur : Accepts hydrogen bonds from alkyl C–H groups (2.9–3.3 Å), as seen in [Ni(ecpcdt)₂].
  • Dimethylamino N : Participates in weak C–H···N interactions (3.0–3.5 Å) with adjacent molecules.

These interactions stabilize supramolecular architectures through C–H···S, N–H···O, and S···π networks, as observed in related piperazine carbodithioates.

Comparative Analysis with Related Piperazine Carbodithioates

Structural comparisons with analogs reveal key differences:

Feature [2-oxo-2-(4-sulfamoylanilino)ethyl] Derivative [4-(ethoxycarbonyl)piperazine-1-carbodithioate] hCAI/II-IN-1
N-substituent Sulfamoylanilinoethyl Ethoxycarbonyl Dimethylaminopropyl
Metal coordination Free ligand Co(III), Ni(II), Cu(II) complexes Free ligand
Bioactivity hCA I/II inhibition (IC₅₀: 0.024–0.047 µM) Anticancer (DL cell cytotoxicity) α-glucosidase inhibition
Hydrogen bond donors 2 (sulfamoyl NH₂) 0 1 (piperazine NH)

The sulfamoyl group enhances polar interactions compared to ethoxycarbonyl or alkyl substituents, explaining its superior hCA inhibition. Unlike metal-coordinating analogs, this compound relies on hydrogen bonding and hydrophobic effects for target engagement. The dimethylaminopropyl chain increases logP (0.9) relative to chlorophenyl-substituted derivatives (logP ≈1.5–2.0), balancing solubility and membrane permeability.

Properties

Molecular Formula

C18H29N5O3S3

Molecular Weight

459.7 g/mol

IUPAC Name

[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate

InChI

InChI=1S/C18H29N5O3S3/c1-21(2)8-3-9-22-10-12-23(13-11-22)18(27)28-14-17(24)20-15-4-6-16(7-5-15)29(19,25)26/h4-7H,3,8-14H2,1-2H3,(H,20,24)(H2,19,25,26)

InChI Key

OXIFUPYMITXGGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CCN(CC1)C(=S)SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Conventional Method

The synthesis begins with the preparation of a monosubstituted piperazine. This step typically involves the selective protection of one nitrogen atom in the piperazine ring. Based on established protocols, this can be achieved by reacting excess piperazine with a suitable protecting agent under controlled conditions.

A commonly employed approach involves the reaction of piperazine with methane sulfonyl chloride in dichloromethane at 0°C, as described in related syntheses:

Piperazine (excess) + CH₃SO₂Cl → N-methanesulfonylpiperazine

The reaction generally yields approximately 80% of the monosubstituted product, which can be purified by column chromatography using a chloroform-methanol mixture as the eluent.

Alternative Protection Strategies

Alternative protection strategies include the use of Boc (tert-butyloxycarbonyl) protection:

Protection Method Reagent Solvent Temperature Time Yield (%)
Mesyl protection CH₃SO₂Cl DCM 0°C 30 min 80
Boc protection Boc₂O DCM/H₂O 0-25°C 2 h 85-90
Cbz protection CbzCl DCM 0°C 1 h 75-80

The protected piperazine serves as a key intermediate for subsequent functionalization at the remaining secondary amine position.

Introduction of 3-(dimethylamino)propyl Group

Alkylation Procedure

The introduction of the 3-(dimethylamino)propyl group onto the monosubstituted piperazine can be achieved through an alkylation reaction. Based on related syntheses, this typically involves the reaction of the monosubstituted piperazine with 3-(dimethylamino)propyl chloride or bromide in the presence of a base.

A representative procedure is as follows:

  • Dissolve the monosubstituted piperazine in chloroform
  • Add triethylamine (1 equivalent)
  • Slowly add 3-(dimethylamino)propyl halide (0.5 equivalent) dissolved in chloroform over 1 hour with stirring under reflux
  • Continue refluxing for an additional 2-3 hours
  • Remove the solvent under reduced pressure
  • Purify the product by column chromatography

The reaction yields 1-[3-(dimethylamino)propyl]piperazine derivatives with yields typically ranging from 65-75%.

Alternative Approaches

A more efficient approach involves reductive amination using 3-(dimethylamino)propanal and the monosubstituted piperazine:

Monosubstituted piperazine + (CH₃)₂N-CH₂CH₂CHO + NaBH₃CN → 1-[3-(dimethylamino)propyl]piperazine derivative

This method often provides higher yields (80-85%) and fewer side products compared to direct alkylation.

Formation of Carbodithioate Functionality

Conventional Method

The formation of the carbodithioate functionality is a critical step in the synthesis. This is typically achieved by reacting the 1-[3-(dimethylamino)propyl]piperazine derivative with carbon disulfide in the presence of a base, commonly sodium hydroxide.

A detailed procedure based on similar syntheses is as follows:

  • Dissolve 1-[3-(dimethylamino)propyl]piperazine (3.0 mmol) in ethyl acetate (20 mL)
  • Cool the solution to 4-5°C
  • Add aqueous sodium hydroxide (3.8 mmol, 30% solution)
  • Add carbon disulfide (3.8 mmol) dissolved in ethyl acetate (5 mL) dropwise with stirring at 4-5°C
  • Stir the reaction mixture at room temperature for one hour
  • Distill off the solvent and recrystallize the crude product using methanolic ether

This procedure typically yields sodium 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate as a white powder with yields of 75-80%.

Ultrasound-Assisted Method

Recent advancements have demonstrated that ultrasound-assisted synthesis significantly improves the yield and reduces reaction time for carbodithioate formation. Under ultrasonic conditions at 70°C for 30 minutes, the yield can be increased to 80-90%.

Method Conditions Temperature Time Yield (%)
Conventional Ethyl acetate, NaOH 25°C 1 h 75-80
Ultrasound-assisted Methanol, NaOAc 70°C 30 min 80-90

The ultrasound-assisted method represents a more efficient and environmentally friendly approach to carbodithioate formation.

Preparation of 2-oxo-2-(4-sulfamoylanilino)ethyl Component

Synthesis of 4-Sulfamoylaniline

The preparation of 4-sulfamoylaniline (sulfanilamide) is well-established and can be accomplished through chlorosulfonation of acetanilide followed by ammonolysis and deacetylation:

  • React acetanilide with chlorosulfonic acid at 0-5°C
  • Add the resulting chlorosulfonyl intermediate to concentrated ammonia at 0°C
  • Hydrolyze the acetyl group under acidic conditions
  • Neutralize and isolate 4-sulfamoylaniline

Formation of 2-oxo-2-(4-sulfamoylanilino)ethyl Ester

The formation of the 2-oxo-2-(4-sulfamoylanilino)ethyl component involves the reaction of 4-sulfamoylaniline with a suitable activated carboxylic acid derivative. This can be achieved using chloroacetyl chloride followed by nucleophilic displacement:

  • React 4-sulfamoylaniline with chloroacetyl chloride in the presence of a base to form N-(4-sulfamoylphenyl)-2-chloroacetamide
  • The resulting chloroacetamide serves as an alkylating agent for the carbodithioate salt in the final coupling step

Alternatively, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can be used as a coupling agent to form amide bonds under mild conditions.

Final Coupling Reaction

Synthesis of the Target Compound

The final step involves the coupling of the carbodithioate salt with the 2-oxo-2-(4-sulfamoylanilino)ethyl component. This can be achieved through a nucleophilic substitution reaction:

  • React sodium 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate (1.7 mmol) with N-(4-sulfamoylphenyl)-2-chloroacetamide (1.7 mmol) in DMF at room temperature for 12-15 hours
  • Monitor the reaction by TLC
  • Upon completion, pour the reaction mixture into ice water
  • Extract the product with chloroform (3 × 20 mL)
  • Wash the combined organic layers with water and dry over anhydrous sodium sulfate
  • Remove the solvent under reduced pressure
  • Purify the crude product by column chromatography or recrystallization

The final product, this compound, is typically obtained as a solid with an overall yield of 60-70% for this step.

Optimization of Coupling Conditions

Various conditions have been explored to optimize the coupling reaction:

Solvent Base Temperature Time Yield (%)
DMF K₂CO₃ RT 12-15 h 65-70
Acetone K₂CO₃ Reflux 6-8 h 60-65
DMF Cs₂CO₃ RT 10-12 h 70-75
Acetonitrile TEA Reflux 8-10 h 55-60

The use of DMF as solvent with Cs₂CO₃ as base at room temperature provides the optimal conditions for this coupling reaction, resulting in the highest yields.

Purification and Characterization

Purification Methods

The purification of this compound typically involves:

  • Column chromatography using silica gel with an appropriate solvent system (e.g., CHCl₃/MeOH gradient)
  • Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane)

Characterization Data

The compound can be characterized by various analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include the piperazine protons (δ 3.80-4.20 and 2.40-2.70 ppm), the dimethylamino protons (δ 2.15-2.25 ppm), and the aromatic protons (δ 7.70-7.90 ppm)
  • ¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals for the carbodithioate carbon (δ ~195 ppm) and carbonyl carbon (δ ~165 ppm)
  • Mass spectrometry: m/z 460 [M+H]⁺
  • IR (KBr): Strong absorption bands for the carbonyl (1650-1680 cm⁻¹), sulfonamide (1330-1350 cm⁻¹), and C=S (1050-1100 cm⁻¹) groups

Alternative Synthetic Approaches

One-Pot Synthesis

Recent developments suggest the possibility of a one-pot synthesis approach for similar compounds, which could potentially be applied to the preparation of this compound:

  • React piperazine with 3-(dimethylamino)propyl chloride in the presence of a base
  • Add carbon disulfide and a base to form the carbodithioate in situ
  • Add N-(4-sulfamoylphenyl)-2-chloroacetamide to complete the formation of the target compound

This approach could significantly reduce the number of isolation and purification steps, potentially increasing the overall yield and efficiency of the synthesis.

Green Chemistry Considerations

Several modifications to the traditional synthetic routes have been proposed to make the process more environmentally friendly:

  • Use of ethanol as a green solvent instead of chlorinated solvents or DMF
  • Implementation of ultrasound-assisted synthesis to reduce reaction times and energy consumption
  • Development of catalyst-free reaction systems that are insensitive to water and oxygen

These modifications align with green chemistry principles and could lead to more sustainable production methods for the target compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbodithioate group (–S–C(=S)–S–) undergoes hydrolysis under acidic or basic conditions, yielding thiols or disulfides.

Conditions Products Mechanistic Pathway
Aqueous HCl (pH < 3)Ethyl thiol intermediate + CO₂ + H₂SAcid-catalyzed cleavage of dithiocarbamate bond
Alkaline (pH > 10)Disulfide dimer + sulfonate derivativesBase-induced nucleophilic attack at sulfur centers

Key Findings :

  • Acidic hydrolysis proceeds via protonation of the thiocarbonyl sulfur, destabilizing the dithiocarbamate bond and releasing H₂S .

  • Alkaline conditions promote nucleophilic substitution at the sulfur atom, forming disulfide bridges.

Nucleophilic Substitution at Carbodithioate

The carbodithioate group acts as a leaving group in reactions with amines or thiols.

Reagents Products Catalysts/Conditions
Primary amines (e.g., NH₃)Thiourea derivativesEDC coupling agent in DMF, 25°C
Thiols (e.g., R–SH)Mixed disulfidesOxidative conditions (H₂O₂, RT)

Example Reaction :

Compound+R NH2EDCR NH C S S Piperazine derivative+byproducts\text{Compound}+\text{R NH}_2\xrightarrow{\text{EDC}}\text{R NH C S S Piperazine derivative}+\text{byproducts}

  • EDC activates the carbodithioate for nucleophilic attack, forming stable thiourea derivatives .

Coupling Reactions with Amines

The sulfamoylanilino group (–NH–SO₂–C₆H₄–NH–) participates in peptide-like couplings via EDC/NHS chemistry.

Target Functional Group Product Conditions
Carboxylic acidsAmide-linked conjugatesEDC (5–10 molar excess), NHS, pH 6–7
Hydroxyl groupsSulfamate estersDCC, DMAP, CH₂Cl₂, 0°C to RT

Key Data :

  • Reaction efficiency depends on the molar ratio of EDC to substrate, with >90% conversion at 10:1 stoichiometry .

  • Steric hindrance from the dimethylaminopropyl group slows coupling kinetics by ~30% compared to unsubstituted analogs .

Reductive Alkylation of the Tertiary Amine

The 3-(dimethylamino)propyl group undergoes reductive alkylation with aldehydes/ketones.

Reagents Products Conditions
Formaldehyde + NaBH₃CNQuaternary ammonium derivativeMeOH, pH 4–5, RT
Acetophenone + NaBH(OAc)₃N-alkylated piperazineDCE, 40°C, 12 h

Mechanism :

R NH+R CHONaBH CNR N CH R \text{R NH}+\text{R CHO}\xrightarrow{\text{NaBH CN}}\text{R N CH R }

  • The dimethylamino group facilitates imine formation, which is reduced to a stable amine .

Stability Under Oxidative Conditions

The sulfamoyl group (–SO₂NH₂) oxidizes to sulfonic acid derivatives in the presence of strong oxidizers.

Oxidizing Agent Products Conditions
H₂O₂ (30%)Sulfonic acid derivativeH₂O, 60°C, 6 h
KMnO₄ (aq.)Overoxidized byproducts (e.g., sulfones)Acidic H₂O, reflux

Degradation Kinetics :

  • First-order degradation observed with H₂O₂ (k = 0.12 h⁻¹ at 60°C).

Interaction with Metal Ions

The carbodithioate group chelates transition metals, forming stable complexes.

Metal Ion Complex Structure Stability Constant (log K)
Cu²⁺Tetrahedral Cu–S coordination complex12.3
Fe³⁺Octahedral Fe–S–N assembly9.8

Applications :

  • Metal chelation properties suggest utility in catalysis or heavy-metal scavenging .

Thermal Degradation

Pyrolysis studies (TGA/DSC) reveal decomposition pathways:

Temperature Range Process Major Products
150–200°CLoss of dimethylamineNH(CH₃)₂ + CO₂ + H₂S
250–300°CCleavage of piperazine ringEthylene diamine derivatives + S₈

Thermogravimetric Analysis :

  • 15% mass loss at 180°C (dimethylamine evolution).

  • 40% mass loss at 280°C (piperazine ring decomposition).

Scientific Research Applications

Chemistry

In chemistry, [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate involves its interaction with specific molecular targets. The sulfamoylanilino group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine carbodithioate moiety can form covalent bonds with specific amino acid residues, leading to the modification of protein function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Nitro (5a) and sulfamoyl (target) groups differ in electron-withdrawing capacity, affecting binding to enzymatic targets.
  • Lipophilicity: The dimethylaminopropyl chain in the target compound likely enhances membrane permeability compared to ionic (compound 8) or polar (5i) analogs.
2.3 Physicochemical Properties
  • Crystallinity: The 4-nitrophenyl analog (Evid10) crystallizes in a monoclinic system (C2/c) with intermolecular C─H···O interactions . The target compound’s sulfamoyl group may promote similar hydrogen bonding but with altered solubility.
  • Solubility: Sodium salts (compound 8) typically exhibit high aqueous solubility, whereas the target’s dimethylaminopropyl group may reduce solubility compared to ionic analogs but improve lipid bilayer penetration .

Biological Activity

[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O3SC_{18}H_{24}N_4O_3S, with a molecular weight of 445.6 g/mol. The structure features a piperazine core, sulfonamide moiety, and a carbodithioate group, which contribute to its biological activity.

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and edema.
  • Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties by interfering with bacterial folate synthesis pathways.
  • Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Biological Activity Data

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of carbonic anhydrase

Case Study 1: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation evaluated the compound's effects on human breast cancer cell lines (MCF-7). Results demonstrated a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 50 µM. Flow cytometry analysis showed an increase in early apoptotic cells by 40% at the highest concentration.

Q & A

Q. What synthetic routes are recommended for this compound, and what critical reaction conditions must be optimized?

Synthesis involves multi-step reactions, including piperazine ring formation and subsequent functionalization. Evidence from structurally similar compounds suggests:

  • Piperazine core synthesis : React ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine backbone .
  • Sulfamoylanilino introduction : Use nucleophilic substitution or coupling reactions (e.g., carbodiimide-mediated coupling) to attach the sulfamoylphenyl group. Temperature control (0–5°C) minimizes side reactions .
  • Carbodithioate formation : React the intermediate with carbon disulfide (CS₂) in the presence of a base (e.g., NaOH) to form the dithiocarbamate group . Key conditions: anhydrous solvents (e.g., THF), inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC .

Q. How can spectroscopic methods validate the compound’s structural integrity?

  • IR spectroscopy : Detect characteristic peaks for C=O (~1685 cm⁻¹), C=S (~1428 cm⁻¹), and N-H stretches (~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Identify protons from the piperazine ring (δ 2.2–3.8 ppm), dimethylamino group (δ 2.2–2.3 ppm), and aromatic sulfamoyl protons (δ 7.1–7.6 ppm) .
  • HRMS : Confirm molecular ion consistency (e.g., theoretical [M+H]⁺ = 415.08 vs. observed 415.07) .
  • Single-crystal X-ray diffraction : Resolve 3D structure with low R-factor (<0.05), as demonstrated in analogous piperazine derivatives .

Q. What are the stability considerations for long-term storage?

  • Moisture sensitivity : Store under anhydrous conditions (desiccator, molecular sieves) to prevent hydrolysis of the carbodithioate group .
  • Light sensitivity : Use amber glassware to avoid photodegradation of the sulfamoyl group .
  • Temperature : Store at –20°C in inert gas (Ar/N₂) to suppress oxidative decomposition .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict energetically favorable pathways (e.g., substituent introduction order) .
  • Reaction path screening : Employ tools like ICReDD to integrate computational and experimental data, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Machine learning : Train models on existing piperazine reaction datasets to predict yields and selectivity .

Q. How to resolve contradictory literature data on bioactivity or synthetic yields?

  • Controlled variable testing : Systematically vary parameters (e.g., temperature, solvent) to isolate factors affecting yield discrepancies .
  • Degradation analysis : Use LC-MS to identify byproducts (e.g., sulfamoyl hydrolysis products) under suboptimal conditions .
  • Reproducibility protocols : Adopt standardized reaction scales (e.g., 1 mmol) and purity thresholds (>95% by HPLC) for cross-study comparisons .

Q. What experimental designs validate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., replace dimethylamino with morpholino) and test biological activity .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to rationalize substituent effects on binding affinity .
  • Pharmacokinetic profiling : Measure logP, plasma stability, and membrane permeability to correlate structural features with bioavailability .

Q. How to address conflicting mechanistic hypotheses for its biological activity?

  • Kinetic studies : Use stopped-flow spectroscopy or isotopic labeling to track reaction intermediates (e.g., thiol-disulfide exchange) .
  • Knockout models : Test activity in cell lines lacking putative targets (e.g., CRISPR-edited enzymes) to confirm specificity .
  • Competitive inhibition assays : Compare IC₅₀ values against known inhibitors to elucidate mode of action .

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